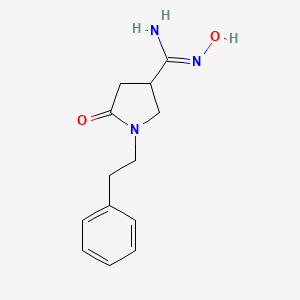![molecular formula C19H16ClNO3 B2949407 N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide CAS No. 890614-39-8](/img/structure/B2949407.png)
N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide, also known as ML277, is a potent and selective activator of the KATP channel in pancreatic beta cells. This compound has been shown to enhance insulin secretion and improve glucose homeostasis, making it a promising therapeutic target for the treatment of type 2 diabetes.
Wirkmechanismus
N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide activates the KATP channel in pancreatic beta cells by binding to the SUR1 subunit of the channel. This results in the opening of the channel and the subsequent influx of potassium ions, which leads to depolarization of the cell membrane and the release of insulin.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has been shown to enhance insulin secretion in vitro and in vivo, resulting in improved glucose homeostasis and decreased blood glucose levels. Additionally, N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has been shown to have a low toxicity profile, making it a promising drug candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is its potency and selectivity for the KATP channel in pancreatic beta cells. This allows for more precise targeting of the channel and reduces the potential for off-target effects. However, one limitation of N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide. One area of focus could be the development of more soluble analogs of N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide for improved in vivo administration. Additionally, further studies could investigate the long-term effects of N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide on glucose homeostasis and insulin secretion. Finally, N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide could be studied in combination with other drugs for the treatment of type 2 diabetes to determine potential synergistic effects.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide involves several steps, including the reaction of 3-chlorobenzylamine with 4-methylphenol to form the corresponding ether. The resulting compound is then reacted with furan-2-carboxylic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. Studies have shown that N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide enhances insulin secretion in pancreatic beta cells by activating the KATP channel, which regulates the release of insulin in response to glucose levels. This mechanism of action makes N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide a promising drug candidate for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-13-5-7-16(8-6-13)23-12-17-9-10-18(24-17)19(22)21-15-4-2-3-14(20)11-15/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNLOBFYIYODST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

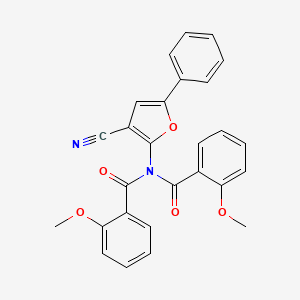
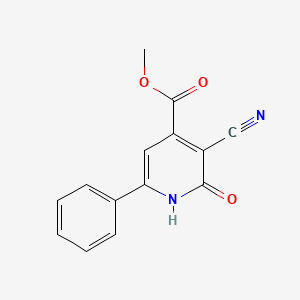
![N-(3,5-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2949328.png)
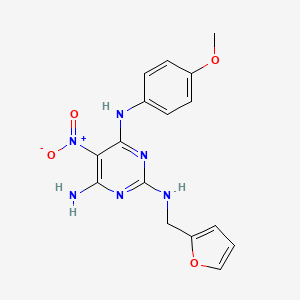
![4-({[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetyl}amino)benzamide](/img/structure/B2949330.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2949331.png)
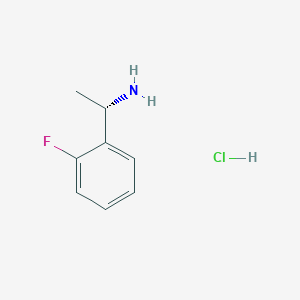
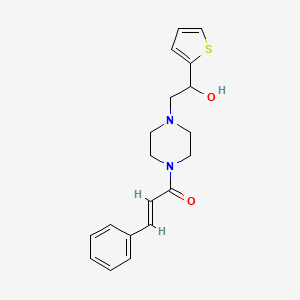
![3-amino-6-(dimethylamino)-1-(4-methylphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2949339.png)
![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2949341.png)
![N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2949344.png)

